Pexidartinib Pexidartinib Pexidartinib is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.
Pexidartinib is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. Pexidartinib is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal.
Pexidartinib is a pyrrolopyridine that is 5-chloro-1H-pyrrolo[2,3-b]pyridine which is substituted by a [6-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)pyridin-3-yl]methyl group at position 3. It is a potent multi-targeted receptor tyrosine kinase inhibitor of CSF-1R, KIT, and FLT3 (IC50 of 20 nM, 10 nM and 160 nM, respectively). Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT). It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrrolopyridine, an organochlorine compound, an aminopyridine, an organofluorine compound and a secondary amino compound.
Brand Name: Vulcanchem
CAS No.: 1029044-16-3
VCID: VC0001514
InChI: InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
SMILES: C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Molecular Formula: C₂₀H₁₅ClF₃N₅
Molecular Weight: 417.8 g/mol

Pexidartinib

CAS No.: 1029044-16-3

Inhibitors

VCID: VC0001514

Molecular Formula: C₂₀H₁₅ClF₃N₅

Molecular Weight: 417.8 g/mol

Purity: > 98%

Pexidartinib - 1029044-16-3

CAS No. 1029044-16-3
Product Name Pexidartinib
Molecular Formula C₂₀H₁₅ClF₃N₅
Molecular Weight 417.8 g/mol
IUPAC Name 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
Standard InChI InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
Standard InChIKey JGWRKYUXBBNENE-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Canonical SMILES C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Appearance Yellow solid powder
Description Pexidartinib is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.
Pexidartinib is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. Pexidartinib is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal.
Pexidartinib is a pyrrolopyridine that is 5-chloro-1H-pyrrolo[2,3-b]pyridine which is substituted by a [6-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)pyridin-3-yl]methyl group at position 3. It is a potent multi-targeted receptor tyrosine kinase inhibitor of CSF-1R, KIT, and FLT3 (IC50 of 20 nM, 10 nM and 160 nM, respectively). Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT). It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrrolopyridine, an organochlorine compound, an aminopyridine, an organofluorine compound and a secondary amino compound.
Purity > 98%
Synonyms 5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
pexidartinib
pexidartinib hydrochloride
PLX3397
Turalio
Reference 1. Cancer Immunol Res. 2017 Jul;5(7):535-546. doi: 10.1158/2326-6066.CIR-16-0309.
Epub 2017 May 23.

Depletion of Tumor-Associated Macrophages with a CSF-1R Kinase Inhibitor Enhances
Antitumor Immunity and Survival Induced by DC Immunotherapy.

Dammeijer F(1)(2), Lievense LA(1)(2)(3), Kaijen-Lambers ME(1)(2), van Nimwegen
M(1), Bezemer K(1)(2), Hegmans JP(1)(2), van Hall T(4), Hendriks RW(1), Aerts
JG(5)(2)(3).
Author information:
(1)Department of Pulmonary Medicine, Erasmus MC, Rotterdam, the Netherlands.
(2)Erasmus MC Cancer Institute, Erasmus Medical Center, Rotterdam, the
Netherlands.
(3)Amphia Hospital, Breda, the Netherlands.
(4)Department of Medical Oncology, Leiden University Medical Center, Leiden, the
Netherlands.
(5)Department of Pulmonary Medicine, Erasmus MC, Rotterdam, the Netherlands.
j.aerts@erasmusmc.nl.
New immunotherapeutic strategies are needed to induce effective antitumor
immunity in all cancer patients. Malignant mesothelioma is characterized by a
poor prognosis and resistance to conventional therapies. Infiltration of
tumor-associated macrophages (TAM) is prominent in mesothelioma and is linked to
immune suppression, angiogenesis, and tumor aggressiveness. Therefore, TAM
depletion could potentially reactivate antitumor immunity. We show that M-CSFR
inhibition using the CSF-1R kinase inhibitor PLX3397 (pexidartinib) effectively
reduced numbers of TAMs, circulating nonclassical monocytes, as well as amount of
neoangiogenesis and ascites in mesothelioma mouse models, but did not improve
survival. When combined with dendritic cell vaccination, survival was
synergistically enhanced with a concomitant decrease in TAMs and an increase in
CD8+ T-cell numbers and functionality. Total as well as tumor antigen-specific
CD8+ T cells in tumor tissue of mice treated with combination therapy showed
reduced surface expression of the programmed cell death protein-1 (PD-1), a
phenomenon associated with T-cell exhaustion. Finally, mice treated with
combination therapy were protected from tumor rechallenge and displayed superior
T-cell memory responses. We report that decreasing local TAM-mediated immune
suppression without immune activation does not improve survival. However,
combination of TAM-mediated immune suppression with dendritic cell immunotherapy
generates robust and durable antitumor immunity. These findings provide insights
into the interaction between immunotherapy-induced antitumor T cells and TAMs and
offer a therapeutic strategy for mesothelioma treatment. Cancer Immunol Res;
5(7); 535-46. ©2017 AACR.

2. Clin Ther. 2016 Apr;38(4):778-93. doi: 10.1016/j.clinthera.2016.03.008. Epub 2016
Apr 1.

Patient-reported Symptoms of Tenosynovial Giant Cell Tumors.

Gelhorn HL(1), Tong S(2), McQuarrie K(3), Vernon C(3), Hanlon J(3), Maclaine
G(4), Lenderking W(3), Ye X(5), Speck RM(3), Lackman RD(6), Bukata SV(7), Healey
JH(8), Keedy VL(9), Anthony SP(10), Wagner AJ(11), Von Hoff DD(12), Singh AS(7),
Becerra CR(13), Hsu HH(2), Lin PS(2), Tap WD(8).
Author information:
(1)Evidera, Bethesda, Maryland. Electronic address: heather.gelhorn@evidera.com.
(2)Plexxikon Inc, Berkeley, California.
(3)Evidera, Bethesda, Maryland.
(4)Daiichi Sankyo Development Ltd, Buckinghamshire, United Kingdom.
(5)Daiichi Sankyo Pharma Development, Edison, New Jersey.
(6)Cooper University Health Center, Orthopaedic Oncology Center, Camden, New
Jersey.
(7)Ronal Reagan UCLA Medical Center, Los Angeles, California.
(8)Memorial Sloan Kettering Cancer Center and Weill Cornell Medical College, New
York, New York.
(9)Vanderbilt University Medical Center, Hematology/Oncology, Nashville,
Tennessee.
(10)Texas Oncology-Tyler, Tyler, TX.
(11)Dana-Farber Cancer Institute, Boston, Massachusetts.
(12)HonorHealth & Translational Genomics Research Institute, Scottsdale, Arizona.
(13)Sammons Cancer Center/US Oncology, Dallas, Texas.
PURPOSE: Tenosynovial giant cell tumor (TGCT), a rare locally aggressive neoplasm
of the synovium of joints and tendon sheaths, is associated with joint
destruction, inflammation, pain, and swelling, in part due to colony-stimulating
factor 1 receptor-bearing macrophages recruited to the tumor by genetic elevation
of colony-stimulating factor 1 activity. The most common treatment is surgery,
although promising pharmacologic treatments are in development. Patient-reported
outcome (PRO) instruments are critical end points in demonstrating the clinical
relevance of standard oncologic outcome measures and the overall impact of novel
pharmacologic therapies in nonmalignant neoplastic conditions such as TGCT. The
content validity of PROs relevant to patients with TGCT has not been formally
investigated, and instruments to evaluate such outcomes do not exist for this
condition.
METHODS: PRO instruments of potential relevance were evaluated by using a
literature review and by clinical and PRO experts. Patients with TGCT were
recruited through clinical sites and the Internet for participation in
qualitative research interviews to identify predominant symptoms and to test the
relevance and content validity of several PRO measures. Select PRO measures were
included in a Phase I clinical trial, and preliminary results of the PRO end
points are reported descriptively.
FINDINGS: Of the 22 subjects who participated in qualitative interviews, 73% were
female, and their mean age was 42.5 years (range, 27-56 years). The TGCTs (19
diffuse and 3 localized) were located in the knee (n = 15), hip (n = 3), ankle
(n = 2), elbow (n = 1), and forearm (n = 1). The most common symptoms cited were
pain (82%), swelling (86%), stiffness (73%), reduced range of motion (64%), and
joint instability (64%), which were consistent with clinical expert input and
with the content of instruments chosen by PRO experts. The worst pain numeric
rating scale, Patient Reported Outcomes Measurement Information System physical
functioning items, and the Western Ontario and McMaster Universities
Osteoarthritis Index, as well as a worst stiffness numeric rating scale developed
for TGCT, were confirmed as meaningful measures of TGCT patient symptoms and were
well understood in qualitative interviews. Results from the Phase I trial showed
trends of improvement in both pain and stiffness over time.
IMPLICATIONS: This study is the first to gather information directly from
patients with TGCT regarding their symptom experiences. Pain, stiffness, and
physical functioning are important treatment outcomes in patients with TGCT. We
have identified content-valid PRO measures of these concepts, which are included
in an ongoing Phase III TGCT clinical trial with pexidartinib (PLX3397)
(NCT02371369).
3. Clin Cancer Res. 2014 Jun 15;20(12):3146-58. doi: 10.1158/1078-0432.CCR-13-2576.
Epub 2014 Apr 9.

Sustained inhibition of receptor tyrosine kinases and macrophage depletion by
PLX3397 and rapamycin as a potential new approach for the treatment of MPNSTs.

Patwardhan PP(1), Surriga O(2), Beckman MJ(2), de Stanchina E(2), Dematteo RP(2),
Tap WD(2), Schwartz GK(2).

Author information:
(1)Authors/' Affiliations: Jennifer Goodman Linn Laboratory of New Drug
Development, Department of Medicine, Department of Molecular Pharmacology and
Chemistry, Department of Surgery, Memorial Sloan Kettering Cancer Center; and
Division of Hematology/Oncology, Columbia University Medical Center, New York,
New York ppp2115@columbia.edu.
(2)Authors/' Affiliations: Jennifer Goodman Linn Laboratory of New Drug
Development, Department of Medicine, Department of Molecular Pharmacology and
Chemistry, Department of Surgery, Memorial Sloan Kettering Cancer Center; and
Division of Hematology/Oncology, Columbia University Medical Center, New York,
New York.

PURPOSE: Malignant peripheral nerve sheath tumor (MPNST) is a highly aggressive
tumor type that is resistant to chemotherapy and there are no effective
therapies. MPNSTs have been shown to have gene amplification for receptor
tyrosine kinases (RTK), PDGFR and c-Kit. We tested the c-Kit inhibitor, imatinib,
and PLX3397, a selective c-Fms and c-Kit inhibitor, to evaluate their efficacy
against MPNST cells in vitro and in vivo.
EXPERIMENTAL DESIGN: We tested the efficacy of imatinib or PLX3397 either alone
or in combination with TORC1 inhibitor rapamycin in a cell proliferation assay in
vitro and by immunoblotting to determine target inhibition. Immunoblotting and
immunohistochemical analysis was further carried out using xenograft samples in
vivo.
RESULTS: Our in vitro studies show that imatinib and PLX3397 similarly inhibit
cell growth and this can be enhanced with rapamycin with comparable target
specificity. However, in vivo studies clearly demonstrate that compared with
imatinib, PLX3397 results in sustained blockade of c-Kit, c-Fms, and PDGFRβ,
resulting in significant suppression of tumor growth. Moreover, staining for
Iba-1, a marker for macrophages, indicates that PLX3397 results in significant
depletion of macrophages in the growing tumors. The combination of PLX3397 and
rapamycin results in even greater macrophage depletion with continued growth
suppression, even when the drug treatment is discontinued.
CONCLUSIONS: Taken together, our data strongly suggest that PLX3397 is superior
to imatinib in the treatment of MPNSTs, and the combination of PLX3397 with a
TORC1 inhibitor could provide a new therapeutic approach for the treatment of
this disease.
PubChem Compound 25151352
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator